Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate
Overview
Description
“Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate” is a chemical compound that is part of the pyridine family . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been used to synthesize numerous 5-aminoaryl pyridines and 5-phenol pyridines .Scientific Research Applications
Ring Formation and Decomposition Studies
The study of ring formation processes, including the decomposition of related furan moieties, is a significant application in scientific research involving Ethyl 5-(4-Methyl-3-pyridyl)-2-furoate. For instance, Yakushijin, Tsuruta, and Furukawa (1982) investigated thermal decompositions of related furan compounds, which led to the formation of various pyrroloquinoline carboxylates (Yakushijin, Tsuruta, & Furukawa, 1982).
Synthesis and Inhibitory Activities
The synthesis of furan derivatives and their role as inhibitors in biochemical processes is another area of research. Moreno‐Vargas, Robina, Demange, and Vogel (2003) explored the synthesis of specific furan derivatives and their inhibitory activities on glycosidases, highlighting the potential pharmaceutical applications of these compounds (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Anti-Juvenile Hormone Activity
Furuta et al. (2006) examined the anti-juvenile hormone activity of certain ethyl benzoates, including those related to this compound. They found that these compounds induced precocious metamorphosis in silkworm larvae, suggesting potential applications in pest control and developmental biology (Furuta et al., 2006).
Catalysis and Polymer Synthesis
In the field of catalysis and polymer synthesis, studies have been conducted on the use of ethyl furoate derivatives as intermediates. For example, Fu et al. (2012) investigated palladium-catalysed direct heteroarylations using esters as blocking groups, which is crucial in synthesizing biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).
Renewable Materials Research
There is also significant interest in using ethyl furoate derivatives in renewable materials research. Pacheco et al. (2015) discussed the reaction pathways and energetics of Diels–Alder reactions involving ethyl furoate for producing biobased terephthalic acid precursors, a key component in sustainable polymer production (Pacheco, Labinger, Sessions, & Davis, 2015).
Properties
IUPAC Name |
ethyl 5-(4-methylpyridin-3-yl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-5-4-11(17-12)10-8-14-7-6-9(10)2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWHPFZOVILMRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=C(C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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